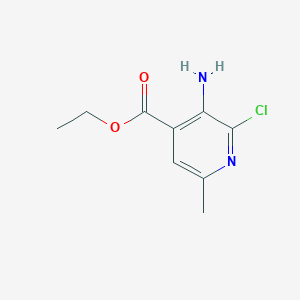

Ethyl 3-amino-2-chloro-6-methylpyridine-4-carboxylate

Description

Ethyl 3-amino-2-chloro-6-methylpyridine-4-carboxylate is a substituted pyridine derivative characterized by a chlorinated aromatic ring with amino, methyl, and ethyl ester functional groups. The ethyl ester group at position 4 enhances lipophilicity compared to methyl esters, which may influence solubility and reactivity in downstream applications. Substituent positions (e.g., amino at position 3, chlorine at position 2) are critical for electronic and steric properties, affecting intermolecular interactions and stability .

Properties

IUPAC Name |

ethyl 3-amino-2-chloro-6-methylpyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O2/c1-3-14-9(13)6-4-5(2)12-8(10)7(6)11/h4H,3,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZCCTGPPZJNTCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=NC(=C1)C)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Initial Formation of Pyridine Core via Knoevenagel Condensation

One common approach begins with a Knoevenagel condensation between an aldehyde or ketone and ethyl cyanoacetate or malonitrile, catalyzed by a base or acid, to form intermediate cyano-substituted pyridones. For example, the condensation of ethyl cyanoacetate with an aldehyde bearing a methyl substituent at the 6-position leads to 3-cyano-4-methyl-2-pyridone derivatives. This intermediate is isolated by filtration after cooling and washing with water.

Chlorination of Pyridone Intermediate

The 3-cyano-4-methyl-2-pyridone intermediate undergoes chlorination to introduce the chlorine atom at the 2-position, converting the pyridone to 2-chloro-3-cyano-4-methylpyridine. Chlorinating agents used include thionyl chloride, phosphorus oxychloride, and phosphorus pentachloride, with a preference for phosphorus oxychloride combined with a small amount of phosphorus pentachloride.

Conversion of Cyano Group to Amide and Amino Groups

The cyano group at the 3-position is converted first to an amide by treatment with concentrated sulfuric acid under heating (70–110°C, preferably 90°C) for several hours (about 3 hours). After cooling and water addition, the amide precipitates and is isolated by filtration.

Subsequently, the amide is transformed into the amino group via catalytic hydrogenation or reduction processes. Hydrogenation is typically performed in the presence of a catalyst such as palladium on carbon, under controlled temperature (60–80°C) and pressure (around 50 psi) for 24 hours. The amino derivative is then purified by basification and extraction.

Introduction of the Ethyl Carboxylate Group

The ethyl ester group at the 4-position is generally introduced at the initial stage by using ethyl cyanoacetate in the Knoevenagel condensation step. Alternatively, esterification of the corresponding carboxylic acid intermediate can be performed post-synthesis, although detailed procedures for this step are less commonly reported.

Chlorination of Amino-Substituted Pyridine

The final step involves selective chlorination at the 2-position of the 3-amino-4-methylpyridine derivative to yield Ethyl 3-amino-2-chloro-6-methylpyridine-4-carboxylate. This is achieved by treating the amino pyridine with chlorine gas under acidic conditions (pH 0.01 to 1) at low temperatures (5–30°C) for 0.5 to 2 hours.

- Reaction conditions: chlorine gas bubbling under acidic aqueous solution at 20°C.

- Isolation: basification, precipitation, washing, and drying to afford the final product.

Comparative Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Knoevenagel condensation | Ethyl cyanoacetate + aldehyde, base, methanol | 50 | 1.5 | High | Intermediate 3-cyano-4-methyl-2-pyridone |

| Chlorination of pyridone | Phosphorus oxychloride + phosphorus pentachloride | 115 (reflux) | 2 | High | Forms 2-chloro-3-cyano-4-methylpyridine |

| Amide formation | Concentrated sulfuric acid | 90 | 3 | Good | 2-chloro-3-amido-4-methylpyridine |

| Catalytic hydrogenation | Pd/C catalyst, hydrogen gas | 60–80 | 24 | 87–91 | Converts amide to amino derivative |

| Final chlorination | Chlorine gas, acidic aqueous medium | 5–30 | 0.5–2 | 84 | Produces Ethyl 3-amino-2-chloro-6-methylpyridine-4-carboxylate |

Research Findings and Optimization Notes

- Use of phosphorus oxychloride combined with phosphorus pentachloride improves chlorination efficiency and selectivity.

- Temperature control during chlorination and amination steps is critical to minimize side reactions and by-product formation.

- Catalytic hydrogenation with palladium on carbon provides high yields and purity of the amino intermediate.

- The final chlorination step requires careful pH and temperature control to avoid over-chlorination or degradation.

- Extraction and purification steps using methylene chloride and ether are effective for isolating intermediates and final products.

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation and Reduction: The amino group can be oxidized to form nitro or nitroso derivatives, while reduction can convert it to an imine or amine.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or primary amines in solvents such as DMF or ethanol.

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).

Major Products

Substitution: Formation of new amine or thiol derivatives.

Oxidation: Formation of nitro or nitroso compounds.

Reduction: Formation of imines or secondary amines.

Hydrolysis: Formation of 2-chloro-6-methylpyridine-4-carboxylic acid.

Scientific Research Applications

Chemistry

Ethyl 3-amino-2-chloro-6-methylpyridine-4-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it valuable in the development of new compounds.

Biology

In biological research, this compound can be used to study the effects of pyridine derivatives on biological systems. Its structural features make it a candidate for investigating enzyme interactions and receptor binding.

Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its derivatives may exhibit biological activity, such as antimicrobial or anticancer properties, making it a valuable scaffold for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its versatility in chemical reactions makes it a useful building block for various industrial applications.

Mechanism of Action

The mechanism by which ethyl 3-amino-2-chloro-6-methylpyridine-4-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The amino and chloro groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Methyl 3-amino-2-chloro-6-methylpyridine-4-carboxylate

- Molecular Formula : C₈H₉ClN₂O₂

- Key Differences : Replaces the ethyl ester with a methyl group, reducing molecular weight (MW: 200.63 vs. ~214.65 for ethyl analogs) and altering lipophilicity.

- Properties : Predicted collision cross-section (CCS) values for adducts (e.g., [M+H]+: 138.8 Ų) suggest compact molecular geometry, useful for mass spectrometry applications .

Ethyl 2-amino-6-chloro-4-methylpyridine-3-carboxylate

- Molecular Formula : C₉H₁₁ClN₂O₂

- Properties: Limited data on physicochemical parameters, but positional isomerism may influence biological activity or crystallization behavior .

Ethyl 6-amino-2-(trifluoromethyl)pyrimidine-4-carboxylate

- Molecular Formula : C₈H₈F₃N₃O₂

- Key Differences : Pyrimidine core (vs. pyridine) with a trifluoromethyl group, enhancing metabolic stability and electron-withdrawing effects.

- Applications : Trifluoromethyl groups are common in agrochemicals and antiviral drugs .

Functional Group Variations

Ethyl 4-chloro-3-formyl-5,6-dihydro-2H-pyridine-1-carboxylate

- Molecular Formula: C₉H₁₂ClNO₃

Ethyl 4-amino-6-(chloromethyl)pyridine-2-carboxylate

- Molecular Formula : C₁₀H₁₁ClN₂O₂

- Key Differences : Chloromethyl substituent (position 6) introduces a reactive site for further functionalization, such as alkylation or cross-coupling reactions .

Table 1: Comparative Analysis of Ethyl 3-amino-2-chloro-6-methylpyridine-4-carboxylate and Structural Analogs

Biological Activity

Ethyl 3-amino-2-chloro-6-methylpyridine-4-carboxylate is a pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, synthetic routes, and comparative studies with similar compounds.

Chemical Structure and Properties

Ethyl 3-amino-2-chloro-6-methylpyridine-4-carboxylate has a molecular formula of C_10H_12ClN_2O_2 and a molecular weight of approximately 202.65 g/mol. The compound features a pyridine ring substituted with an amino group, a chloro group, and a carboxylate ester, which are critical for its reactivity and biological interactions.

Potential Therapeutic Applications

- Antimicrobial Activity : Compounds with similar structures have shown antibacterial and antifungal properties. For instance, derivatives of pyridine have been reported to possess significant activity against Gram-positive and Gram-negative bacteria as well as fungi .

- Anti-inflammatory Properties : Some pyridine derivatives have demonstrated the ability to inhibit inflammatory pathways, particularly through the modulation of prostaglandin E2 (PGE2) signaling . This suggests that Ethyl 3-amino-2-chloro-6-methylpyridine-4-carboxylate could also exhibit similar anti-inflammatory effects.

- Cytotoxicity : Research indicates that certain pyridine-based compounds can induce apoptosis in cancer cells, highlighting their potential as anticancer agents. Although direct studies on Ethyl 3-amino-2-chloro-6-methylpyridine-4-carboxylate are lacking, its structural analogs have shown promising results in inhibiting tumor growth .

Comparative Analysis with Similar Compounds

To better understand the biological activity of Ethyl 3-amino-2-chloro-6-methylpyridine-4-carboxylate, it is useful to compare it with other related compounds based on their structure-activity relationships (SAR).

| Compound Name | Biological Activity | IC50 (nM) |

|---|---|---|

| 4-Fluoropyridin-2-amine | Hydroxylation and conversion efficiency | 70 |

| 4-Chloropyridin-2-amine | Hydroxylation product yield | 96 |

| 3-Methylpyridine derivatives | Anti-inflammatory effects via PGE2 inhibition | 123 |

| Ethyl 2-Aminopyridine derivatives | Antimicrobial activity against various pathogens | Varies |

This table illustrates that while direct data for Ethyl 3-amino-2-chloro-6-methylpyridine-4-carboxylate is sparse, its structural relatives exhibit significant biological activities that could be extrapolated to predict its potential effects.

Study on Pyridine Derivatives

A notable study evaluated the bioconversion of various chlorinated pyridines using microbial systems. The results showed that specific conditions greatly influenced the conversion rates and product yields of these compounds, suggesting that Ethyl 3-amino-2-chloro-6-methylpyridine-4-carboxylate could also be amenable to bioconversion processes .

Antimicrobial Activity Assessment

In another study focusing on alkaloids derived from pyridines, researchers found that modifications at specific positions on the pyridine ring significantly enhanced antimicrobial properties. This reinforces the idea that structural modifications can lead to improved biological activities .

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for Ethyl 3-amino-2-chloro-6-methylpyridine-4-carboxylate, and how can reaction yields be optimized?

- Methodological Answer : The compound is typically synthesized via multi-step reactions involving cyclization or condensation. For example, Biginelli-like reactions using ethyl acetoacetate, aldehydes, and thioureas can yield pyrimidine intermediates, which are further functionalized. Optimizing stoichiometry (e.g., 1:1 molar ratio of aldehyde to thiourea) and employing catalysts like HCl or acetic acid under reflux (80–100°C, 6–12 hours) can improve yields. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : NMR (400 MHz, DMSO-) should show key signals: δ ~12.10 ppm (s, NH), δ ~6.70 ppm (s, pyridine-H), δ ~3.7 ppm (s, CH), and δ ~2.12 ppm (s, CH) .

- LCMS/HPLC : ESI-MS (m/z ~328.2 [M+1]) and HPLC purity (>95%) confirm molecular weight and purity. Use C18 columns with acetonitrile/water + 0.1% TFA .

- IR : Stretching bands for carbonyl (C=O, ~1700 cm) and NH (~3400 cm) groups .

Q. How does the compound’s solubility profile influence solvent selection for reactions?

- Methodological Answer : The ethyl carboxylate and amino groups confer moderate polarity. Solubility is higher in polar aprotic solvents (DMF, DMSO) for reactions, while crystallization is achieved in ethanol/water mixtures. Avoid chlorinated solvents (e.g., DCM) due to potential halogen exchange with the 2-chloro substituent .

Q. What purification strategies are recommended to isolate the compound from byproducts?

- Methodological Answer : Sequential techniques are advised:

- Liquid-liquid extraction : Separate organic phases using ethyl acetate and brine.

- Column chromatography : Use silica gel with hexane/ethyl acetate (3:1 to 1:2).

- Recrystallization : Ethanol/water (7:3) yields high-purity crystals. Monitor by TLC (R ~0.4 in ethyl acetate) .

Advanced Research Questions

Q. How can reaction mechanisms involving the 2-chloro substituent be elucidated?

- Methodological Answer : Computational studies (DFT, Gaussian 09) model nucleophilic aromatic substitution (SNAr) pathways. Kinetic experiments under varying pH (4–10) and temperatures (25–80°C) track chloride displacement. Isotopic labeling (-NH) coupled with - HMBC NMR identifies intermediates .

Q. What crystallographic methods are suitable for determining its solid-state structure?

- Methodological Answer : Single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) with SHELXL refinement (SHELX-2018/3) resolves bond lengths and angles. Key parameters: space group P/c, Z = 4, R < 0.05. Hydrogen bonding (N–H···O) stabilizes the lattice .

Q. How does thermal and pH stability impact storage and experimental design?

- Methodological Answer :

- Thermal stability : TGA/DSC (heating rate 10°C/min) shows decomposition >200°C. Store at 4°C in amber vials.

- pH stability : UV-Vis (λ = 254 nm) in buffers (pH 2–12) reveals degradation at pH <3 (amide hydrolysis) and pH >10 (ester saponification). Use neutral conditions for long-term stability .

Q. How can contradictory spectral data (e.g., unexpected NMR peaks) be resolved?

- Methodological Answer :

- Case Study : If a δ ~4.5 ppm (q, J = 7 Hz) signal appears, it may indicate residual ethyl acetate. Confirm via NMR (δ ~170 ppm for carbonyl).

- Impurity Identification : HRMS (Orbitrap) detects byproducts (e.g., dechlorinated analogs, m/z 294.1). Use preparative HPLC (C18, 30% acetonitrile) to isolate and characterize .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.